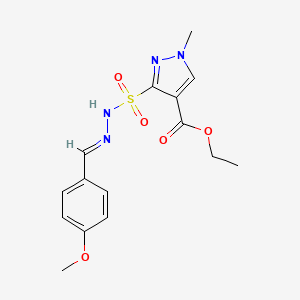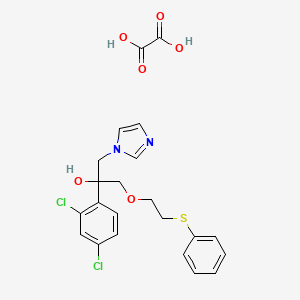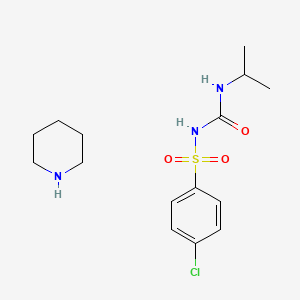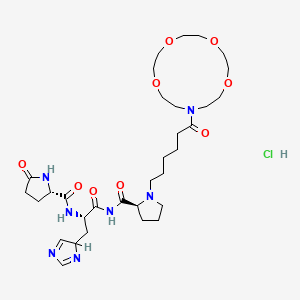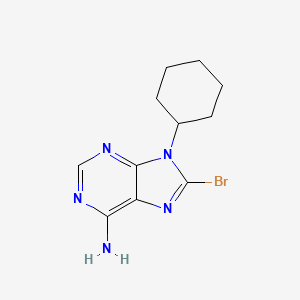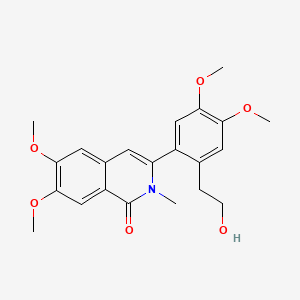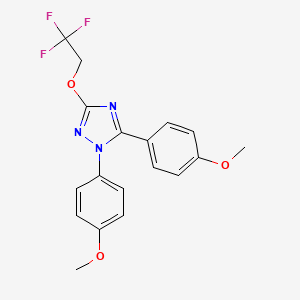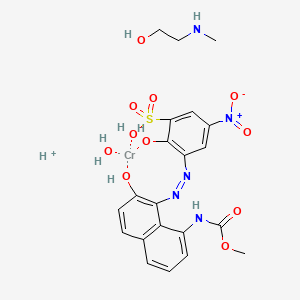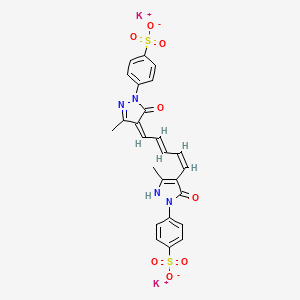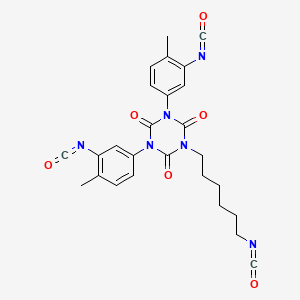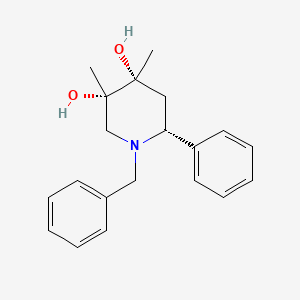
3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-alpha)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with hydroxyl groups, methyl groups, and phenyl groups. The stereochemistry of the compound is specified by the (3-alpha,4-alpha,6-alpha) configuration, indicating the spatial arrangement of the substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-alpha)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the cyclization of appropriate precursors to form the piperidine ring.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Substitution with Methyl and Phenyl Groups: Methyl and phenyl groups are introduced via alkylation reactions using reagents like methyl iodide and phenylmagnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-alpha)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Methyl iodide in acetone, phenylmagnesium bromide in ether.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-alpha)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-alpha)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-beta,4-beta,6-beta)-: Differing in stereochemistry.
3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-beta,6-alpha)-: Differing in stereochemistry.
3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-beta)-: Differing in stereochemistry.
Uniqueness
The uniqueness of 3,4-Piperidinediol, 3,4-dimethyl-6-phenyl-1-(phenylmethyl)-, (3-alpha,4-alpha,6-alpha)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (3-alpha,4-alpha,6-alpha) configuration may confer unique properties that are not present in its stereoisomers.
特性
CAS番号 |
84714-98-7 |
|---|---|
分子式 |
C20H25NO2 |
分子量 |
311.4 g/mol |
IUPAC名 |
(3S,4R,6R)-1-benzyl-3,4-dimethyl-6-phenylpiperidine-3,4-diol |
InChI |
InChI=1S/C20H25NO2/c1-19(22)13-18(17-11-7-4-8-12-17)21(15-20(19,2)23)14-16-9-5-3-6-10-16/h3-12,18,22-23H,13-15H2,1-2H3/t18-,19-,20+/m1/s1 |
InChIキー |
KEWHATIKSFYJSL-AQNXPRMDSA-N |
異性体SMILES |
C[C@]1(C[C@@H](N(C[C@]1(C)O)CC2=CC=CC=C2)C3=CC=CC=C3)O |
正規SMILES |
CC1(CC(N(CC1(C)O)CC2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


